molecular formula C10H7F3N2OS B2549442 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine CAS No. 1246550-61-7

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine

Cat. No.: B2549442
CAS No.: 1246550-61-7
M. Wt: 260.23
InChI Key: YOQKMFVNNARWHH-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine is a chemical compound featuring a thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. This scaffold is of significant interest in early-stage drug discovery for developing novel therapeutic agents. Research Applications and Value: Anti-Inflammatory and Analgesic Research: Structurally similar 4-arylthiazol-2-amine derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. One study reported analogs with IC50 values against COX-2 as low as 0.76 µM and demonstrated significant in vivo anti-inflammatory and analgesic activity in animal models, highlighting the potential of this chemotype for developing new anti-inflammatory drugs . Anticancer Agent Development: The 2-aminothiazole motif is a key building block for creating cytotoxic hybrids. Research shows that conjugating this core with amino acids can yield compounds with potent activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, with some hybrids exhibiting IC50 values in the low micromolar range (e.g., 2.07 µM) . This makes it a valuable scaffold for molecular hybridization strategies in oncology research. Target-Specific Agonist Research: Phenylthiazole-based compounds have shown promise as agonists for nuclear receptors. One study identified a phenylthiazole acid derivative as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist, with an EC50 of 0.75 µM, comparable to the control drug rosiglitazone. Molecular docking confirmed stable interactions within the PPARγ active site, suggesting applications in metabolic disease research . This compound serves as a versatile intermediate for further synthetic modification, such as amide coupling at the 2-amino group, to explore structure-activity relationships and optimize potency and selectivity for various biological targets. Handling and Usage: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material adhering to all appropriate safety protocols.

Properties

IUPAC Name

4-[2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-17-9(14)15-7/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQKMFVNNARWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine typically involves the condensation of 2-aminothiazole with 2-(trifluoromethoxy)benzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine have shown promising results against various cancer cell lines. In one study, a series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some derivatives exhibited IC50 values as low as 2.01 µM against HT29 cells, demonstrating their potential as effective anticancer agents .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research has shown that certain 2-aminothiazole compounds possess antibacterial activity against pathogens such as Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring could enhance antibacterial efficacy while maintaining selectivity against mycobacterial species .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. For example, certain thiazole-based compounds were evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes. These compounds demonstrated significant inhibition of these pathways, suggesting their utility in developing anti-inflammatory drugs .

Antiproliferative Properties Study

A recent study focused on the synthesis and characterization of novel thiazole derivatives, including this compound, assessed their antiproliferative effects on melanoma cells. The compound exhibited approximately 2.6-fold higher activity against melanoma cells compared to healthy fibroblast cells, indicating its selective cytotoxicity towards cancerous cells .

Structure-Activity Relationship Analysis

Another significant investigation involved a comprehensive SAR analysis of various thiazole derivatives where modifications at different positions led to varied biological activities. The study concluded that specific substitutions at the C-2 and C-4 positions of the thiazole ring were crucial for enhancing biological activity against cancer cells and pathogens .

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerHT29 (colon cancer)2.01 µM
AntimicrobialMycobacterium tuberculosisSub-micromolar MIC
Anti-inflammatoryCOX/LOX inhibitionSignificant inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine with structurally analogous thiazol-2-amine derivatives, focusing on substituent effects, synthesis, and biological activity.

Key Observations:

Electron-donating groups (e.g., -OCH₃) may reduce reactivity but improve solubility due to increased polarity .

Synthetic Efficiency: Para-substituted derivatives (e.g., -NO₂, -Cl) generally achieve higher yields (up to 96.6%) compared to ortho/meta-substituted analogs, possibly due to reduced steric hindrance during cyclization . Trifluoromethoxy-substituted compounds may require optimized conditions due to the steric bulk of the -OCF₃ group.

Spectroscopic Trends: The thiazole CH proton resonates between δ 6.5–7.1 in most derivatives, with downfield shifts observed for electron-withdrawing substituents (e.g., δ 7.14 for -Cl vs. δ 6.55 for -NO₂ ).

Activity Insights:

  • Trifluoromethoxy Group : The -OCF₃ group’s lipophilicity and metabolic stability may enhance blood-brain barrier penetration, making it suitable for central nervous system-targeted therapies.
  • Chloro and Fluoro Derivatives : Halogenated analogs exhibit strong antibacterial and enzyme-inhibitory activities due to enhanced halogen bonding with biological targets .

Biological Activity

4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications as an anticancer and anti-inflammatory agent. The presence of the trifluoromethoxy group enhances its pharmacological properties, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈F₃N₃S, with a molecular weight of approximately 295.26 g/mol. The structure features a thiazole moiety linked to a phenyl group substituted with a trifluoromethoxy group. This unique configuration contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves reactions between thiazole derivatives and substituted phenyl compounds. Various methods have been reported, emphasizing specific reaction conditions such as temperature, solvent choice, and reaction time. For instance, yields can vary significantly depending on these parameters, with some methods achieving yields around 61% .

Anticancer Activity

Research indicates that this compound exhibits significant activity against various cancer cell lines. The compound has been tested against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay, demonstrating notable cytotoxic effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG25.84
HT-296.66
MCF-77.12

The mechanism of action for this compound appears to involve the modulation of specific biological targets associated with cancer cell proliferation and survival pathways.

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives, including related compounds, have shown antibacterial activity against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents . The structural modifications at the C-2 and C-4 positions of the thiazole core can influence this activity significantly.

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMinimum Inhibitory Concentration (MIC, µM)
Thiazole Derivative A<1
Thiazole Derivative B<5

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

  • Study on Anticancer Properties : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. Results indicated that certain substitutions at the C-4 position enhanced cytotoxicity significantly .
  • Antimicrobial Study : A study focused on the efficacy of thiazole compounds against M. tuberculosis revealed that specific analogs displayed sub-micromolar MIC values, suggesting strong potential for further development as novel anti-tubercular agents .
  • Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds may interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to their anticancer effects .

Q & A

Basic: What are the common synthetic routes for 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine?

Methodological Answer:
The synthesis typically involves cyclization of para-substituted aniline derivatives with thiocyanate reagents. For example, 4-(trifluoromethoxy)aniline can be treated with potassium thiocyanate (KSCN) and bromine (Br₂) under reflux to form the thiazole ring via a thiourea intermediate. This method achieves yields >90% when optimized . Alternative routes include condensation reactions between thiazole precursors and substituted benzaldehydes in ethanol with acetic acid catalysis, followed by recrystallization for purification .

Basic: How is the structural identity of this compound confirmed in research settings?

Methodological Answer:
Structural characterization relies on spectral

  • ¹H NMR : Distinct signals for aromatic protons (δ 6.8–8.2 ppm) and the thiazole NH₂ group (δ 5.5–6.0 ppm).
  • IR Spectroscopy : Absorption bands for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) confirm the thiazole core.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 325.41 for derivatives) validate the molecular formula .

Advanced: How can researchers optimize synthetic protocols to improve yield and purity?

Methodological Answer:
Key strategies include:

  • Reagent Stoichiometry : Using 1.2–1.5 equivalents of KSCN to aniline derivatives minimizes side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol facilitates Schiff base formation in condensation steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes impurities. For example, compound 69 in achieved 75% yield after optimization .

Advanced: How should conflicting biological activity data across studies be addressed?

Methodological Answer:
Discrepancies in antimicrobial or antifungal activity (e.g., moderate vs. high potency) often arise from:

  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines to ensure reproducibility.
  • Structural Analogs : Subtle substitutions (e.g., replacing trifluoromethoxy with methylthio) alter lipophilicity and target binding. For instance, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine showed enhanced membrane permeability compared to non-fluorinated analogs .
  • Bacterial Strains : Test against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess spectrum breadth .

Advanced: What computational methods predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., ABAD/17β-HSD10 for Alzheimer’s targets). Rigid docking of the thiazole core into hydrophobic pockets explains inhibitory activity .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with antibacterial IC₅₀ values. Hammett constants (σ) quantify electronic effects on reactivity .

Advanced: How can researchers validate the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for thiazole derivatives).
  • pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. For example, N-(4-ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine showed stability at pH 7.4 but hydrolyzed at pH <3 .
  • Light Sensitivity : Store samples in amber vials if UV-Vis spectroscopy indicates photodegradation .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Byproduct Formation : Scale-up increases side reactions (e.g., oxidation of thiol intermediates). Mitigate via inert atmospheres (N₂/Ar) and low-temperature stirring.
  • Solvent Recovery : Replace ethanol with recyclable solvents (e.g., 2-MeTHF) to reduce waste.
  • Yield Consistency : Optimize catalyst loading (e.g., 0.1 mol% Pd for cross-coupling steps) and monitor reaction progress via TLC .

Advanced: How do structural modifications influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Introducing trifluoromethoxy groups increases logP (e.g., from 2.1 to 3.5), enhancing blood-brain barrier penetration.
  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation. For example, 6-(trifluoromethoxy)benzo[d]thiazol-2-amine exhibited a 50% longer half-life than non-fluorinated analogs .
  • Solubility : Add polar groups (e.g., morpholine sulfonyl) to improve aqueous solubility for in vivo dosing .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., H₂S in thiazole synthesis).
  • Waste Disposal : Neutralize acidic/basic waste before transferring to licensed facilities .

Advanced: What analytical techniques resolve stereochemical ambiguities in derivatives?

Methodological Answer:

  • X-ray Crystallography : Determines absolute configuration, as used for N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine to confirm planar thiazole geometry .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (heptane/ethanol mobile phase).
  • NOESY NMR : Identifies spatial proximity between protons to assign cis/trans isomerism in substituted analogs .

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